molecular formula C13H18BFN2O2S B7953984 [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea

[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea

Cat. No.: B7953984
M. Wt: 296.2 g/mol
InChI Key: DVNZBGLIOLEBOJ-UHFFFAOYSA-N
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Description

[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea is a compound that combines the unique properties of fluorine, boron, and thiourea groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance efficiency, and employing advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

    Substitution: Products include substituted phenyl derivatives.

    Oxidation: Products include sulfonyl derivatives.

    Reduction: Products include amines.

    Coupling: Products include biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea is used as a building block in organic synthesis. Its boronic ester group makes it a valuable intermediate in Suzuki-Miyaura coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .

Biology and Medicine

In biology and medicine, this compound has potential applications in drug discovery and development. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates. The thiourea group can interact with biological targets, making it useful in the design of enzyme inhibitors and other bioactive molecules .

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It can also be employed in the synthesis of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea involves its interaction with molecular targets through its functional groups. The fluorine atom can form strong hydrogen bonds and enhance the compound’s binding affinity to biological targets. The thiourea group can act as a nucleophile, participating in various biochemical reactions. The boronic ester group can undergo transesterification reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
  • [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl morpholine
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

Compared to similar compounds, [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea is unique due to the presence of the thiourea group, which imparts distinct reactivity and potential biological activity. The combination of fluorine, boron, and thiourea groups in a single molecule provides a versatile platform for various applications in organic synthesis, medicinal chemistry, and materials science.

Properties

IUPAC Name

[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFN2O2S/c1-12(2)13(3,4)19-14(18-12)8-5-6-10(9(15)7-8)17-11(16)20/h5-7H,1-4H3,(H3,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNZBGLIOLEBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=S)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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